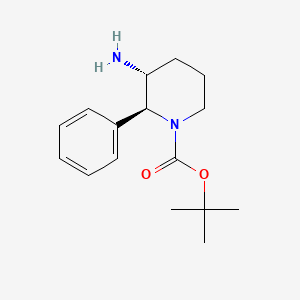

tert-Butyl (2S,3R)-3-amino-2-phenylpiperidine-1-carboxylate

Description

tert-Butyl (2S,3R)-3-amino-2-phenylpiperidine-1-carboxylate is a chiral piperidine derivative featuring a tert-butyl carbamate protecting group at the nitrogen atom, a phenyl substituent at the C2 position, and an amino group at the C3 position. Its stereochemical configuration (2S,3R) plays a critical role in its biological activity and interactions with enzymes or receptors, particularly in pharmaceutical applications such as protease inhibition or antimicrobial activity .

Properties

IUPAC Name |

tert-butyl (2S,3R)-3-amino-2-phenylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-11-7-10-13(17)14(18)12-8-5-4-6-9-12/h4-6,8-9,13-14H,7,10-11,17H2,1-3H3/t13-,14+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQOAORJRRSLOQA-KGLIPLIRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H]([C@@H]1C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2S,3R)-3-amino-2-phenylpiperidine-1-carboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Phenyl Group: The phenyl group is introduced via a substitution reaction, often using a phenyl halide and a suitable base.

Amination: The amino group is introduced through an amination reaction, which can be achieved using reagents such as ammonia or amines.

Esterification: The tert-butyl ester group is introduced through an esterification reaction, typically using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective in the synthesis of tert-butyl esters, providing a more sustainable and versatile approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2S,3R)-3-amino-2-phenylpiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or ester groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Halides, bases, and nucleophiles under appropriate solvent and temperature conditions.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

tert-Butyl (2S,3R)-3-amino-2-phenylpiperidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (2S,3R)-3-amino-2-phenylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs and their distinguishing features:

Q & A

Q. What are the standard synthetic routes for tert-Butyl (2S,3R)-3-amino-2-phenylpiperidine-1-carboxylate?

- Methodological Answer : The synthesis typically involves multi-step processes:

- Step 1 : Introduction of the Boc (tert-butyloxycarbonyl) protecting group using tert-butyl chloroformate (Boc-Cl) under basic conditions (e.g., NaHCO₃ or NEt₃) to protect the piperidine nitrogen .

- Step 2 : Enantioselective installation of the amino and phenyl groups. For example, asymmetric allylation or dihydroxylation reactions can establish the (2S,3R) stereochemistry, as seen in analogous piperidine derivatives .

- Step 3 : Deprotection or functionalization of intermediates. For instance, hydrogenolysis or acidolysis may remove protecting groups, while coupling reagents like HBTU or EDCI facilitate amide bond formation .

- Purification : Column chromatography (e.g., silica gel with gradients of PE/EtOAc) or recrystallization ensures high purity (>95%) .

Q. How is the stereochemical integrity of this compound confirmed during synthesis?

- Methodological Answer : Stereochemical validation employs:

- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., Chiralpak AD-H) to confirm enantiomeric excess (ee) .

- NMR Spectroscopy : and NMR analyze coupling constants (e.g., vicinal ) and NOE effects to confirm spatial arrangements .

- X-ray Crystallography : Resolves absolute configuration, as demonstrated in structurally similar compounds like (S)-tert-butyl 3-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate .

Advanced Research Questions

Q. How does the (2S,3R) stereochemistry influence the compound’s interaction with biological targets?

- Methodological Answer : The stereochemistry dictates:

- Binding Affinity : The 3R-amino group’s spatial orientation enables hydrogen bonding with enzyme active sites (e.g., proteases or kinases), as observed in fluorinated piperidine analogs .

- Conformational Stability : The 2S-phenyl group induces steric hindrance, restricting ring puckering and stabilizing bioactive conformations. Comparative studies show that (2R,3S) diastereomers exhibit reduced activity due to misalignment with target pockets .

- Pharmacokinetics : The Boc group enhances lipophilicity, improving blood-brain barrier penetration in neurological studies .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Contradictions arise from variations in assay conditions or impurity profiles. Resolution strategies include:

- Standardized Assays : Replicate studies using uniform protocols (e.g., fixed ATP concentrations in kinase assays) .

- Impurity Profiling : LC-MS or NMR identifies trace byproducts (e.g., de-Boc derivatives) that may skew activity .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) compares binding modes of enantiomers to explain divergent IC₅₀ values .

Q. How can the amino group at position 3 be selectively modified to optimize biological activity?

- Methodological Answer : Selective functionalization approaches:

- Acylation : React with activated esters (e.g., trifluoroacetic anhydride) under mild conditions to form amides without Boc deprotection .

- Reductive Amination : Use NaBH₃CN or STAB with aldehydes/ketones to introduce alkyl/aryl groups. For example, 4-bromobenzene sulfonamide derivatives show enhanced antimicrobial activity .

- Protection-Deprotection : Temporarily mask the amino group with Fmoc-Cl for site-specific modifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.